1-Amino-1-cyclobutylacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-cyclobutylacetone is an organic compound with the molecular formula C7H13NO It is characterized by a cyclobutyl ring attached to an acetone moiety, with an amino group at the alpha position
Preparation Methods
The synthesis of 1-Amino-1-cyclobutylacetone can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Amino-1-cyclobutylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-1-cyclobutylacetone has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein binding.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism by which 1-Amino-1-cyclobutylacetone exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl ring provides conformational rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
1-Amino-1-cyclobutylacetone can be compared with other similar compounds, such as 1-aminocyclopropanecarboxylic acid and its derivatives. These compounds share structural similarities but differ in their ring size and functional groups. The unique cyclobutyl ring in this compound provides distinct chemical properties and reactivity compared to cyclopropane-containing analogs .
Similar compounds include:
- 1-Aminocyclopropanecarboxylic acid
- Coronamic acid
- Norcoronamic acid
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-amino-1-cyclobutylpropan-2-one |
InChI |
InChI=1S/C7H13NO/c1-5(9)7(8)6-3-2-4-6/h6-7H,2-4,8H2,1H3 |
InChI Key |
MXCJVVFAZMKMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.